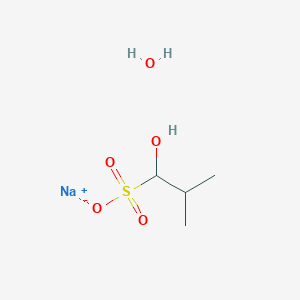![molecular formula C6H5ClN4O B1459949 6-氯-1-甲基-1H-吡唑并[3,4-d]嘧啶-4(7H)-酮 CAS No. 5334-35-0](/img/structure/B1459949.png)
6-氯-1-甲基-1H-吡唑并[3,4-d]嘧啶-4(7H)-酮
描述
The compound “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds are often studied for their potential medicinal properties .
Synthesis Analysis
While specific synthesis methods for “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” were not found, pyrazolo[3,4-d]pyrimidines are generally synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would be based on the pyrazolo[3,4-d]pyrimidine scaffold . Detailed structural analysis would require more specific information or computational chemistry tools .Chemical Reactions Analysis
The chemical reactions involving “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its functional groups and reaction conditions. Pyrazolo[3,4-d]pyrimidines can participate in various chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” would depend on its molecular structure. Detailed analysis would require experimental data or computational chemistry tools .科学研究应用
合成和化学性质
- 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶衍生物的合成是通过合理且简短的两步合成实现的,突出了其作为药理活性物质中间体的潜力 (Ogurtsov 和 Rakitin,2021 年)。
- 另一项研究展示了 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶与甲胺的亲核取代,产生 4-取代产物,这进一步支持了其在创建多种药理相关化合物中的效用 (Ogurtsov 和 Rakitin,2021 年)。
潜在的药理学应用
- 新型吡唑并[3,4-d]嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶活性,证明了该化合物在新治疗剂开发中的相关性 (Rahmouni 等人,2016 年)。
- 对包括吡唑并[4,3-d]-嘧啶衍生物在内的吡唑衍生物的研究显示出潜在的抗菌和抗癌活性,强调了这些化合物在药物化学中的多功能性 (Hafez 等人,2016 年)。
其他科学研究应用
- 该化合物及其衍生物被探索作为三环杂芳系统合成中的中间体和反应物,展示了它们在复杂化学合成中的效用 (Golec 等人,1992 年)。
- 1-甲基异鸟嘌呤的吡唑并[3,4-d]嘧啶类似物已被合成并测试了其对 A1 腺苷受体的亲和力,突出了这些化合物在受体特异性药物开发中的潜力 (Harden 等人,1991 年)。
安全和危害
未来方向
作用机制
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (cdks), which are essential for cell proliferation .
Mode of Action
Related compounds have shown to inhibit cdk2/cyclin a2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdks can affect multiple cellular processes, including dna replication, transcription, and cell cycle progression .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Related compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 .
生化分析
Biochemical Properties
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest . Additionally, this compound has shown interactions with other proteins involved in cell proliferation and apoptosis, making it a valuable tool in cancer research .
Cellular Effects
The effects of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on various cell types and cellular processes are profound. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to inhibition of cell proliferation . This compound also triggers apoptosis, or programmed cell death, in cancer cells by activating caspases and other apoptotic pathways . Furthermore, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and metabolism .
Molecular Mechanism
At the molecular level, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets necessary for cell cycle progression . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site . Additionally, the compound modulates gene expression by influencing transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted via the urine . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction or inhibition, which may affect the compound’s pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
6-chloro-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOTVBXCUMNWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277266 | |
| Record name | 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5334-35-0 | |
| Record name | 5334-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)




![3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1459877.png)





![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-pyridin-3-ylprop-2-en-1-one](/img/structure/B1459887.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1459889.png)